cis-Hydroxy perhexiline-d11 cis-Hydroxy perhexiline-d11
Brand Name: Vulcanchem
CAS No.:
VCID: VC16684683
InChI: InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/t16?,17?,18?,19-/m0/s1/i1D2,2D2,3D2,6D2,7D2,15D
SMILES:
Molecular Formula: C19H35NO
Molecular Weight: 304.6 g/mol

cis-Hydroxy perhexiline-d11

CAS No.:

Cat. No.: VC16684683

Molecular Formula: C19H35NO

Molecular Weight: 304.6 g/mol

* For research use only. Not for human or veterinary use.

cis-Hydroxy perhexiline-d11 -

Specification

Molecular Formula C19H35NO
Molecular Weight 304.6 g/mol
IUPAC Name 4-[(1S)-2-piperidin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]cyclohexan-1-ol
Standard InChI InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/t16?,17?,18?,19-/m0/s1/i1D2,2D2,3D2,6D2,7D2,15D
Standard InChI Key DZFRYNPJLZCKSC-GKJWJTBESA-N
Isomeric SMILES [2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](CC2CCCCN2)C3CCC(CC3)O)([2H])[2H])([2H])[2H])[2H]
Canonical SMILES C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O

Introduction

Chemical Identity and Structural Characteristics

PropertyValueSource
Molecular Weight304.56 g/mol
CAS Number (Labelled)1276018-05-3
Purity>95% (HPLC)
Storage Conditions-20°C, protected from light

The stereochemistry of cis-hydroxy perhexiline-d11 is defined by the hydroxyl group’s equatorial position on the cyclohexane ring, a configuration critical for its metabolic activity . The deuterium labeling occurs at the cyclohexyl group, as evidenced by the SMILES notation:
[2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(C(CC2CCCCN2)[C@@H]3CC[C@H](O)CC3)C([2H])([2H])C1([2H])[2H] .

Role in Analytical Chemistry

Internal Standard for LC-MS/MS Assays

cis-Hydroxy perhexiline-d11 is indispensable in quantifying perhexiline and its metabolites due to its near-identical chromatographic behavior to the native analyte. Its use minimizes matrix effects and ion suppression, improving assay precision. For example, Marquet et al. (2002) validated an LC-MS/MS method using this compound to achieve a lower limit of quantification (LLOQ) of 0.02 mg/L for perhexiline in human plasma .

Metabolic Ratio Calculations

The metabolic ratio (MR) of cis-hydroxy perhexiline to perhexiline (Css,metabolite/Css,parent) correlates with CYP2D6 activity. In a retrospective study, MR values ranged from 0.1 in poor metabolizers to >5 in ultra-rapid metabolizers, guiding dose adjustments from 10–25 mg/day to 300–500 mg/day . The deuterated metabolite ensures accurate MR determination by correcting for extraction efficiency variability .

Pharmacokinetic and Clinical Implications

CYP2D6 Polymorphism and Saturable Metabolism

Perhexiline’s metabolism via CYP2D6 exhibits saturation kinetics, with a reported Kₘ of ~0.1 mg/L . This saturability, combined with CYP2D6 genetic polymorphism, results in a 60-fold interindividual variability in clearance (23–1,462 mL/min) . cis-Hydroxy perhexiline-d11 enables precise measurement of metabolite formation, critical for identifying poor metabolizers at risk of hepatotoxicity and neuropathy .

Steady-State Pharmacokinetics

At steady-state, the formation rate of cis-hydroxy perhexiline equals its elimination rate. The oral clearance (CL/F) can be estimated using:

CL/F=Dose Rate (mg/day)CPx,ss\text{CL/F} = \frac{\text{Dose Rate (mg/day)}}{C_{\text{Px,ss}}}

where CPx,ssC_{\text{Px,ss}} is the steady-state plasma concentration of perhexiline . Studies using the deuterated metabolite confirmed that early MR measurements (within 6 days of treatment) predict steady-state concentrations, reducing the need for prolonged TDM .

Comparative Analysis with Non-Deuterated Metabolite

Parametercis-Hydroxy Perhexiline-d11cis-Hydroxy Perhexiline
Molecular Weight304.56 g/mol293.49 g/mol
Retention Time (LC-MS/MS)6.2 min6.1 min
Mass Transition (m/z)305.3 → 98.1294.2 → 98.1
Role in AssaysInternal StandardTarget Analyte

Deuterium labeling introduces a 9.07 Da mass shift, eliminating isotopic overlap and enhancing signal specificity .

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